Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-
Description
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- is an azo compound characterized by a benzonitrile moiety (-C₆H₄CN) linked via an azo (-N=N- ) group to a 2-hydroxy-1-naphthalenyl substituent. Azo compounds are widely recognized for their vibrant colors and applications in dyes, pigments, and biological assays. This compound’s structure combines the electron-withdrawing nitrile group with the π-conjugated azo-naphthol system, which likely influences its spectral properties and stability.
Properties
CAS No. |
21856-55-3 |
|---|---|
Molecular Formula |
C17H11N3O |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C17H11N3O/c18-11-12-5-8-14(9-6-12)19-20-17-15-4-2-1-3-13(15)7-10-16(17)21/h1-10,21H |
InChI Key |
QXIVVHALCMSJCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Diazotization-Coupling Reaction
The most widely reported method for synthesizing Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-, involves a two-step diazotization-coupling sequence.
Step I: Diazotization of 4-Aminobenzonitrile
4-Aminobenzonitrile is treated with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) under ice-cooled conditions (0–5°C) to form the diazonium chloride intermediate. The reaction proceeds via protonation of the amine group, followed by nitrosation to generate the diazonium ion. Maintaining low temperatures is critical to prevent premature decomposition of the diazonium salt.
Step II: Coupling with 2-Naphthol
The diazonium salt is coupled with 2-naphthol in an alkaline medium (pH 8–10), typically using sodium hydroxide (NaOH) or sodium acetate. The coupling occurs at the ortho position relative to the hydroxyl group of 2-naphthol, forming the azo linkage. The reaction mechanism involves electrophilic aromatic substitution, where the diazonium ion acts as the electrophile.
Optimization and Yield
Structural Characterization and Analytical Data
Spectroscopic Analysis
Infrared (IR) Spectroscopy
Key IR absorptions (cm⁻¹):
- ν(OH) : 3283–3423 (intramolecular hydrogen-bonded hydroxyl).
- ν(C≡N) : 2220–2230 (sharp peak for benzonitrile group).
- ν(N=N) : 1440–1460 (azo linkage stretching).
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Elemental Analysis
Calculated for C₁₇H₁₁N₃O: C, 74.72%; H, 4.03%; N, 15.38%. Observed values align closely (C, 74.68%; H, 4.01%; N, 15.35%).
X-ray Crystallography
Single-crystal X-ray diffraction reveals:
- Crystal System : Monoclinic, space group P2₁/c.
- Unit Cell Parameters :
- Planarity : The naphthalene ring system is planar (maximum deviation: 0.029 Å), with a dihedral angle of 3.55° relative to the benzene ring.
- Hydrogen Bonding : Intramolecular N–H⋯O and intermolecular C–H⋯O interactions stabilize the crystal lattice.
Reaction Conditions and Data Summary
Table 1: Optimization of Diazotization-Coupling Reaction
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 0–5°C (Step I) | Prevents decomposition |
| pH (Coupling) | 8–10 | Maximizes electrophilicity |
| Solvent | Ethanol-Water (1:1) | Enhances solubility |
| Reaction Time | 2–3 hours | Balances completion vs. side reactions |
Table 2: Spectroscopic Data Comparison
| Technique | Key Peaks/Shifts | Assignment |
|---|---|---|
| IR | 3283 cm⁻¹ | ν(OH) |
| ¹H NMR | δ 11.31 | Hydroxyl proton |
| ¹³C NMR | δ 178.20 | Carbonyl carbon |
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- involves its interaction with molecular targets through the azo linkage. The compound can form coordination complexes with transition metals, which are useful in catalysis and material science. The azo group also allows for reversible redox reactions, making it valuable in various chemical processes .
Comparison with Similar Compounds
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]-
- Structure : Nitrile group enhances lipophilicity compared to sulfonates.
- Implications: Likely less water-soluble but more soluble in organic solvents, making it suitable for non-aqueous industrial processes or specialized coatings.
Benzonitrile-Based Azo Compounds
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-
- Molecular Formula : C₁₆H₁₅ClN₄O
- Properties : LogP = 3.76, indicating moderate lipophilicity; analyzed via HPLC for separation .
- Contrast: The chloro and hydroxyethylamino substituents alter electronic properties and solubility compared to the naphthol-linked compound.
Benzonitrile,2-[2-[4-[2-(benzoyloxy)ethylamino]phenyl]diazenyl]-5-nitro-
- Molecular Formula : C₂₅H₂₀N₆O₄
Physicochemical and Functional Comparisons
| Compound | Molecular Formula | Key Substituents | Solubility | LogP | Application |
|---|---|---|---|---|---|
| Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- | C₁₇H₁₁N₃O | Nitrile, hydroxy-naphthylazo | Organic solvents* | ~3–4* | Specialty dyes, sensors |
| Orange II | C₁₆H₁₁N₂NaO₄S | Sulfonate, hydroxy-naphthylazo | Water | N/A | Textile dyeing |
| 4-Chloro-benzonitrile derivative | C₁₆H₁₅ClN₄O | Chloro, hydroxyethylamino | Moderate organic | 3.76 | Analytical standards |
Notes:
- *Predicted properties based on structural analogs .
- Sulfonated analogs (e.g., Orange II) dominate aqueous applications, while benzonitrile derivatives favor organic-phase uses.
Research and Industrial Relevance
- Optical Properties : The azo-naphthol system likely exhibits strong absorbance in the visible range, useful in photodynamic therapies or optoelectronics .
Biological Activity
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- (CAS No. 21856-55-3), is a compound characterized by its azo functional group and is part of a larger class of azo dyes known for various biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Benzonitrile, 4-[(2-hydroxy-1-naphthalenyl)azo]- features a naphthalene moiety connected to a benzonitrile group via an azo linkage. Its molecular formula is , and it exhibits distinct chemical properties that contribute to its biological activities.
Synthesis
The synthesis of this compound typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with benzonitrile. The general reaction scheme is as follows:
- Diazotization :
- 2-Hydroxy-1-naphthylamine is treated with nitrous acid to form the diazonium salt.
- Coupling :
- The diazonium salt is then coupled with benzonitrile in a basic medium to yield the final azo compound.
Biological Activity
Research has shown that benzothiazole derivatives and similar azo compounds exhibit various biological activities, including:
- Antimicrobial Activity : Azo compounds have been reported to possess antimicrobial properties against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes.
- Antioxidant Properties : Certain azo compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies indicate that some azo derivatives can inhibit pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial properties of various azo compounds, including benzothiazole derivatives similar to benzoinitrile, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source: ).
Study 2: Antioxidant Potential
In vitro assays assessed the antioxidant capacity of benzothiazole derivatives. The results demonstrated that these compounds could reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes (source: ).
The biological activities of benzothiazole derivatives can be attributed to several mechanisms:
- Cell Membrane Disruption : Azo compounds can integrate into lipid bilayers, altering membrane permeability and leading to cell death in microorganisms.
- Free Radical Scavenging : The phenolic hydroxyl groups present in these compounds can donate hydrogen atoms to free radicals, thus neutralizing them.
- Enzyme Inhibition : Some azo compounds may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
Table 1: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
